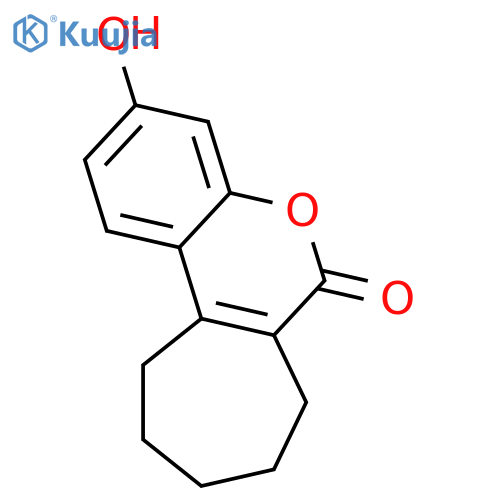

Modified coumarins. 24. Synthesis of cycloheptane-annellated tetracyclic furocoumarins

,

Chemistry of Natural Compounds,

2006,

42(6),

656-664